![molecular formula C14H12FNO3 B3392452 1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene CAS No. 1020173-26-5](/img/structure/B3392452.png)
1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene
Overview
Description
1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the nitrobenzene family and is commonly referred to as BFMNB. This compound has been synthesized using various methods and has shown promising results in several scientific studies. In
Scientific Research Applications
Anti-Melanogenic Agents
Compounds similar to “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” have been used as anti-melanogenic agents . These compounds inhibit tyrosinase, a key enzyme target in the design of new chemical ligands against melanogenesis . This has applications in the food, pharmaceutical, and cosmetics industries .
Anti-Alzheimer Agents
Benzothiophene-based compounds, which could potentially include “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene”, have been synthesized and evaluated as potential anti-Alzheimer agents . These compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .
Antimicrobial Agents
Chalcones derivatives, which could potentially include “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene”, have wide applications in pharmaceutical and medicinal chemistry . These compounds have been synthesized and characterized for their antimicrobial activity .
Development of Synthetic Inhibitors
Compounds similar to “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” can be used to develop novel synthetic inhibitors . These inhibitors are designed based on the structures of natural compounds and have potential applications in various industries .
Neurodegenerative Disease Research
Compounds similar to “1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” could be used in research related to neurodegenerative diseases . These compounds can help in understanding the pathogenesis of diseases like Alzheimer’s and could lead to the development of new therapeutic agents .
Development of New Chemical Ligands
“1-(Benzyloxy)-3-fluoro-2-methyl-4-nitrobenzene” could potentially be used in the development of new chemical ligands . These ligands could be used in various fields, including drug discovery and development .
properties
IUPAC Name |
2-fluoro-3-methyl-1-nitro-4-phenylmethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-10-13(8-7-12(14(10)15)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYGTZCBTMOXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.